1-[(2S)-Piperidin-2-YL]propan-1-one
Description
1-[(2S)-Piperidin-2-YL]propan-1-one (IUPAC name: (2S)-1-(piperidin-2-yl)propan-1-one) is a chiral ketone featuring a piperidine ring substituted at the second position with a propan-1-one group. The (2S) stereochemistry is critical, as it distinguishes this compound from its enantiomers and diastereomers. The compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of cytotoxic agents and antibody-drug conjugates (ADCs) .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-[(2S)-piperidin-2-yl]propan-1-one |
InChI |
InChI=1S/C8H15NO/c1-2-8(10)7-5-3-4-6-9-7/h7,9H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
FDOBDBWYWMTMKT-ZETCQYMHSA-N |
Isomeric SMILES |
CCC(=O)[C@@H]1CCCCN1 |
Canonical SMILES |
CCC(=O)C1CCCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(2S)-Piperidin-2-YL]propan-1-one can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with propanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 1-[(2S)-Piperidin-2-YL]propan-1-one often involves large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions allows for high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2S)-Piperidin-2-YL]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(2S)-Piperidin-2-YL]propan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2S)-Piperidin-2-YL]propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The biological and physicochemical properties of 1-[(2S)-Piperidin-2-YL]propan-1-one are influenced by its ketone position, piperidine substitution pattern, and stereochemistry. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of 1-[(2S)-Piperidin-2-YL]propan-1-one and Analogs
Key Differences and Implications
Ketone Position
- Propan-1-one vs. Propan-2-one: The ketone position (C1 vs. C2) alters molecular polarity and hydrogen-bonding capacity.
Piperidine Substitution
- 2-yl vs. 1-yl : 1-[(2S)-Piperidin-2-YL]propan-1-one’s 2-yl substitution directs the ketone group into a specific spatial arrangement, enabling stereospecific interactions in drug synthesis. In contrast, 1-(piperidin-1-yl)propan-1-one’s 1-yl substitution positions the ketone differently, affecting its role as a linker in enzyme inhibitors .
Substituent Effects
- Aromatic vs. Aliphatic Groups : Compounds like 4-CEC and PPP incorporate aromatic rings (e.g., chlorophenyl or phenyl), enhancing lipophilicity and CNS penetration, which correlates with their psychostimulant activity . The absence of such groups in 1-[(2S)-Piperidin-2-YL]propan-1-one limits its direct psychoactive effects but makes it suitable as a synthetic building block.
Stereochemistry
- The (2S) configuration in 1-[(2S)-Piperidin-2-YL]propan-1-one is critical for its utility in ADC payloads. Enantiomeric impurities could reduce binding efficiency or introduce off-target effects .
Biological Activity
1-[(2S)-Piperidin-2-YL]propan-1-one, a compound featuring a piperidine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-[(2S)-Piperidin-2-YL]propan-1-one is C8H15NO, with a molecular weight of approximately 155.21 g/mol. The compound's structure includes a piperidine moiety attached to a propanone group, which is crucial for its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that 1-[(2S)-Piperidin-2-YL]propan-1-one exhibits significant biological activity, particularly in modulating neurotransmitter systems. Compounds with similar structures often interact with various receptors in the central nervous system, potentially influencing mood, cognition, and behavior.
The compound is believed to interact with neurotransmitter receptors and enzymes, influencing signaling pathways that regulate physiological functions. Specific mechanisms include:
- Receptor Binding : The piperidine structure allows for interaction with dopamine and serotonin receptors.
- Enzyme Modulation : Potential inhibition or activation of enzymes involved in neurotransmitter metabolism.
Pharmacological Studies
A variety of studies have investigated the pharmacological effects of 1-[(2S)-Piperidin-2-YL]propan-1-one:
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Antimalarial Potential
A recent study evaluated beta amino ketones, including derivatives of piperidinyl propanones, for antimalarial activity against Plasmodium falciparum. The most active compound displayed an IC50 of 0.98 µM, indicating significant potential for further development as an antimalarial agent .
Case Studies
Several case studies highlight the potential applications of 1-[(2S)-Piperidin-2-YL]propan-1-one in therapeutic contexts:
- Cognitive Enhancement : Research suggests that compounds similar to 1-[(2S)-Piperidin-2-YL]propan-1-one may enhance cognitive function by modulating serotonin and dopamine pathways. This has implications for treating conditions like ADHD and depression.
- Neuroprotective Effects : Studies on piperidine derivatives indicate potential neuroprotective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Data Tables
| Activity | Target Organism/Pathway | Effectiveness (MIC/IC50) |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL | |
| Antimalarial | Plasmodium falciparum | IC50 = 0.98 µM |
| Cognitive Enhancement | Serotonin/Dopamine Receptors | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
